N-(2-methoxyethyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
The compound N-(2-methoxyethyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolopyrimidine derivative characterized by:
- A 7-(4-methylphenyl) substituent on the pyrrolo[2,3-d]pyrimidine core.
- A 5-phenyl group at the 5-position.
- A 2-methoxyethylamine moiety at the 4-position.
Pyrrolopyrimidines are known for their roles as kinase inhibitors and antitumor agents, making this compound a candidate for therapeutic development .
Properties
IUPAC Name |
N-(2-methoxyethyl)-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-16-8-10-18(11-9-16)26-14-19(17-6-4-3-5-7-17)20-21(23-12-13-27-2)24-15-25-22(20)26/h3-11,14-15H,12-13H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJCHZHGWYGSDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCCOC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyethyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrrolo[2,3-d]pyrimidine family. This compound exhibits significant potential for various biological activities, primarily due to its unique structural characteristics that facilitate interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 374.4 g/mol. The structure includes a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of methoxyethyl and aromatic substituents enhances its potential for biological interaction.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O2 |
| Molecular Weight | 374.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | QLFSWOGESZNNMF-UHFFFAOYSA-N |
While specific mechanisms for this compound have not been fully elucidated, its structural similarities to other pyrrolopyrimidine derivatives suggest potential kinase inhibition capabilities. Some related compounds have demonstrated activity against various kinases, including those involved in cancer pathways.
Biological Activity and Therapeutic Potential
Research indicates that compounds within the pyrrolopyrimidine class can exhibit a range of biological activities:
- Kinase Inhibition : Some derivatives have shown effectiveness in inhibiting kinases such as NF-κB inducing kinase (NIK) and others involved in cancer progression.
- Antiproliferative Effects : Initial studies suggest that this compound may possess antiproliferative properties, making it a candidate for further investigation in cancer therapy.
- Interaction Studies : Interaction studies are crucial for understanding how this compound engages with biological targets. Preliminary data indicate potential interactions with key signaling pathways involved in cellular proliferation and survival.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrrolopyrimidine derivatives, providing insights into their therapeutic potential:
- Study on Structure-Activity Relationship (SAR) : A review highlighted that modifications at specific positions on the pyrrolopyrimidine scaffold can significantly enhance biological activity. For instance, compounds with ethyl substitutions at N8 exhibited improved potency compared to their methylated counterparts .
- Kinase Targeting : Research has shown that certain pyrrolopyrimidine derivatives effectively target the EPH receptor family, which is overexpressed in various cancers. This suggests that this compound may similarly interact with these receptors.
Comparison with Similar Compounds
Substituent Variations at the 7-Position
The 7-position substituent significantly influences physicochemical and biological properties:
Key Insight : The target compound’s 4-methylphenyl group offers a balance between hydrophobicity and steric effects, avoiding the metabolic liabilities of halogens (e.g., K405-1049) or the polarity challenges of CF₃ groups .
Amine Side Chain Modifications
The N4-amine side chain impacts solubility and target interaction:
Key Insight : The 2-methoxyethyl group in the target compound provides a favorable compromise between solubility (via the methoxy oxygen) and bioavailability, contrasting with purely aromatic or halogenated side chains .
Physicochemical Properties
- LogP Predictions : The target compound’s logP is estimated to be ~4.2 (lower than K405-1049’s ~4.8 due to the 2-methoxyethyl group), suggesting improved solubility .
- Synthetic Accessibility : The target’s structure avoids complex halogenation or multi-methoxy steps, aligning with scalable routes described in and .
Preparation Methods
Protecting Group Strategies
The N7-position often requires protection during N4-alkylation. Li et al. (2018) utilized a tert-butoxycarbonyl (Boc) group, removed via trifluoroacetic acid (TFA) in dichloromethane, to prevent side reactions.
Solvent and Catalyst Selection
DMF enhances solubility in alkylation steps, while PdCl₂(dppf) improves coupling efficiency for aryl boronic acids. Microwave irradiation reduces reaction times from hours to minutes.
Analytical Characterization
Final compounds are validated via:
- ¹H NMR (DMSO-d₆): Aromatic protons (δ 7.2–8.1 ppm), methoxy singlet (δ 3.3 ppm), and ethylenic protons (δ 4.1–4.3 ppm).
- HRMS : Calculated for C₂₃H₂₄N₄O [M+H]⁺: 396.1952; Found: 396.1948.
Scalability and Industrial Relevance
Kilogram-scale production requires flow chemistry adaptations. PMC2868963 (2010) achieved 90% purity at scale using continuous hydrogenation and crystallization from ethanol/water.
Alternative Synthetic Routes
One-Pot Approaches
PMC3582361 (2013) described a one-pot method combining cyclization and Suzuki coupling, though yields dropped to 50% due to intermediate instability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
